TREN-Derived Lipid Nanoparticles Achieve Markedly Superior siRNA Transfection Efficacy Compared to Commercial Lipofectamine
Lipid nanoparticles (LNPs) incorporating a cationic lipid synthesized from TREN conjugated to three linoleyl chains (TRENL3) demonstrated siRNA transfection efficacy that was markedly superior to the commercial transfection agent Lipofectamine [1]. The study further established that TRENL3 LNPs transport siRNA into the cytosol primarily via macropinocytosis rather than clathrin-mediated endocytosis, and exhibit preferential hepatic uptake in murine models [2].
| Evidence Dimension | siRNA transfection efficacy |
|---|---|
| Target Compound Data | TRENL3 (TREN-derived lipid) LNPs: Exceptionally high siRNA transfection efficacy |
| Comparator Or Baseline | Lipofectamine (commercial transfection agent) |
| Quantified Difference | Markedly superior (qualitative descriptor supported by in vitro and in vivo hepatocyte gene silencing data) |
| Conditions | In vitro siRNA delivery assays; in vivo hepatic uptake and gene silencing in murine hepatocellular carcinoma models |
Why This Matters
For researchers procuring TREN for gene delivery vector synthesis, this direct head-to-head evidence demonstrates that TREN-derived cationic lipids outperform a widely used commercial benchmark, supporting material selection for liver-targeted siRNA therapeutic development.
- [1] Biomaterials. Lipid Nanoparticles for Hepatic Delivery of Small Interfering RNA. 2012;33(25):5924-5934. PMID: 22694937. PMCID: PMC3374058. View Source
- [2] INFONA. Lipid nanoparticles for hepatic delivery of small interfering RNA. Biomaterials. 2012. View Source
